1-(2-Bromo-6-(trifluoromethylthio)phenyl)-3-chloropropan-1-one
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Overview
Description
1-(2-Bromo-6-(trifluoromethylthio)phenyl)-3-chloropropan-1-one is a synthetic organic compound characterized by the presence of bromine, chlorine, and trifluoromethylthio groups attached to a phenyl ring
Preparation Methods
The synthesis of 1-(2-Bromo-6-(trifluoromethylthio)phenyl)-3-chloropropan-1-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Trifluoromethylthiolation: The addition of a trifluoromethylthio group to the brominated phenyl ring.
Chloropropanone Formation: The final step involves the formation of the chloropropanone moiety through a reaction with a chlorinating agent.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to achieve the desired product efficiently.
Chemical Reactions Analysis
1-(2-Bromo-6-(trifluoromethylthio)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
1-(2-Bromo-6-(trifluoromethylthio)phenyl)-3-chloropropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-6-(trifluoromethylthio)phenyl)-3-chloropropan-1-one involves its interaction with molecular targets through its functional groups. The bromine, chlorine, and trifluoromethylthio groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The specific pathways and molecular targets depend on the context of its application, whether in chemical synthesis, biological systems, or industrial processes.
Comparison with Similar Compounds
Similar compounds to 1-(2-Bromo-6-(trifluoromethylthio)phenyl)-3-chloropropan-1-one include:
2-Bromo-6-(trifluoromethyl)pyridine: Another brominated and trifluoromethylated compound with different structural features.
2-Bromo-6-nitro-4-(trifluoromethylthio)phenol: A compound with a nitro group instead of a chloropropanone moiety.
Properties
Molecular Formula |
C10H7BrClF3OS |
---|---|
Molecular Weight |
347.58 g/mol |
IUPAC Name |
1-[2-bromo-6-(trifluoromethylsulfanyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C10H7BrClF3OS/c11-6-2-1-3-8(17-10(13,14)15)9(6)7(16)4-5-12/h1-3H,4-5H2 |
InChI Key |
HCVYUSMZJIDEBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(=O)CCCl)SC(F)(F)F |
Origin of Product |
United States |
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